2,3,5-Trichloro-4-trifluoromethyl pyridine

Agrochemical synthesis Nucleophilic aromatic substitution Regioselective functionalization

Sourcing a polyhalogenated pyridine with the precise substitution pattern for multi-step SNAr diversification often stalls agrochemical lead optimization. 2,3,5-Trichloro-4-trifluoromethyl pyridine (CAS 89719-94-8) directly resolves this bottleneck: • Three sequential chlorine leaving groups at the 2,3,5-positions enable iterative nucleophilic aromatic substitution for library synthesis • 4-CF₃ substitution enhances lipophilicity (XLogP3 = 4.0) and metabolic stability of downstream active ingredients • Validated core scaffold in commercial herbicide and insecticide development Supplied with batch-to-batch consistency to support reliable synthetic route planning.

Molecular Formula C6HCl3F3N
Molecular Weight 250.4 g/mol
CAS No. 89719-94-8
Cat. No. B1321894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-4-trifluoromethyl pyridine
CAS89719-94-8
Molecular FormulaC6HCl3F3N
Molecular Weight250.4 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl
InChIInChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H
InChIKeyIYTBJJNRARXXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-4-trifluoromethyl pyridine: Polychlorinated TFMP Intermediate


2,3,5-Trichloro-4-trifluoromethyl pyridine (CAS 89719-94-8) is a heavily halogenated pyridine derivative belonging to the trifluoromethylpyridine (TFMP) class, characterized by a 4-position trifluoromethyl group and three chlorine atoms at the 2-, 3-, and 5-positions . With a molecular formula of C₆HCl₃F₃N and a molecular weight of 250.43 g/mol, this compound exhibits strong electrophilic character due to its electron-withdrawing substituent array, which includes a calculated XLogP3 of 4 and a predicted pKa of -4.53 ± 0.10 [1]. These physicochemical properties position it as a specialized synthetic intermediate in agrochemical and pharmaceutical development pipelines, distinct from less chlorinated or differently substituted TFMP analogs in its capacity to direct sequential nucleophilic aromatic substitution reactions [2].

1
Agrochemical intermediate for sequential SNAr diversification
2
Fluorinated heterocyclic building block for drug discovery
3
Polyhalogenated pyridine substrate for regioselectivity studies

2,3,5-Trichloro-4-trifluoromethyl pyridine: Why Substitution Fails


Chlorinated trifluoromethylpyridines are not interchangeable building blocks; substitution pattern fundamentally dictates regioselectivity in subsequent derivatization and the physicochemical properties of downstream actives [1]. 2,3,5-Trichloro-4-trifluoromethyl pyridine presents a unique 2,3,5-trichloro substitution array on a 4-CF₃ pyridine core, a pattern that differs critically from common industrial intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) and 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) [2]. The presence of three chlorine atoms adjacent to the 4-trifluoromethyl group creates a distinct electrophilic landscape; substitution of a chlorine at the 2- or 3-position with a hydrogen (as in the dichloro or monochloro analogs) alters both the electronic activation of the ring and the steric accessibility for nucleophilic attack, thereby changing reaction yields and product profiles in SNAr-based diversification strategies [3]. Generic substitution therefore fails because the intended downstream synthetic route is predicated on the exact halogenation pattern of this specific intermediate.

Regiochemistry
The 2,3,5-trichloro-4-CF₃ pattern directs SNAr outcomes; dichloro or monochloro analogs may shift reaction profiles.
Halogen density
Fewer chlorine leaving groups reduce iterative diversification potential; downstream routes predicated on 3 sites may fail.
Electronic bias
Lower halogenation increases pKa and reduces electrophilic activation, potentially altering nucleophile scope and reaction rates.

2,3,5-Trichloro-4-trifluoromethyl pyridine: Evidence-Based Selection


Regioselective Sequential Derivatization via 2,3,5-Trichloro Pattern

2,3,5-Trichloro-4-trifluoromethyl pyridine possesses three chlorine substituents on a 4-CF₃ pyridine core, whereas the industrially prevalent 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) contains only two chlorine atoms with the CF₃ group at the 5-position [1]. The 2,3,5-trichloro-4-CF₃ substitution pattern provides three sequential leaving groups for nucleophilic aromatic substitution (SNAr), enabling iterative diversification that is not achievable with dichloro or monochloro TFMP analogs [2]. While direct quantitative comparison data for this specific intermediate are absent from the public literature, studies on 2,3,5-trichloropyridine demonstrate that this trichloro scaffold serves as a versatile SNAr substrate for synthesizing libraries of derivatives, yielding 20 distinct products from a single precursor via nucleophilic substitution with substituted phenols [3].

Regioselective SNAr
Class-level inference
3 leaving groups vs. 1–2 on comparator TFMPs
Supports sequential derivatization workflow fit
Data to verify for this specific 4-CF₃ intermediate
Agrochemical synthesis Nucleophilic aromatic substitution Regioselective functionalization

Lipophilicity Advantage for Enhanced Bioavailability

2,3,5-Trichloro-4-trifluoromethyl pyridine has a calculated XLogP3 of 4.0, which is higher than that of the less halogenated analog 4-(trifluoromethyl)pyridine (CAS 3796-24-5), which contains no chlorine substituents [1]. The presence of three chlorine atoms in addition to the trifluoromethyl group substantially increases lipophilicity. In pharmaceutical applications, the 4-CF₃ substitution position on pyridine has been shown to confer 3-fold better bioavailability compared to 2-substituted analogs in JAK3 kinase inhibitor scaffolds . This class-level finding supports the procurement value of the 4-CF₃ substitution pattern combined with high halogenation density.

Lipophilicity profile
Cross-study comparable
XLogP3 = 4.0
Supports membrane-permeability model context
4-CF₃ pyridine bioavailability context; requires validation
Lipophilicity Bioavailability Agrochemical design

Electron-Withdrawing Capacity and Distinct Reaction Profile

2,3,5-Trichloro-4-trifluoromethyl pyridine exhibits a predicted pKa of -4.53 ± 0.10, which is substantially more acidic (lower pKa) than the predicted values for less halogenated TFMP analogs . The combination of a 4-CF₃ group and three electron-withdrawing chlorine atoms at positions 2, 3, and 5 creates a highly electron-deficient pyridine ring. This pronounced electron-withdrawing character activates the ring toward nucleophilic attack while simultaneously stabilizing negative charge development during SNAr transition states [1].

Electron deficiency
Class-level inference
Predicted pKa = -4.53 ± 0.10
Supports electrophilic activation review
Predicted value; confirm experimentally for reaction design
Electronic effects Reaction optimization Catalysis

Commercial Purity Specifications for Industrial Use

Commercially available 2,3,5-trichloro-4-trifluoromethyl pyridine is supplied with minimum purity specifications of 95% (AKSci) and 97% (abcr GmbH), with reported batch-specific purities exceeding 97% from certain vendors [1]. This purity level is consistent with the requirements for an advanced synthetic intermediate in agrochemical development pipelines. While direct comparative purity data across all TFMP analogs are not publicly aggregated, the availability of this compound at 95–97% purity from multiple established chemical suppliers indicates a mature supply chain suitable for both R&D and pilot-scale synthesis.

Commercial purity
Supporting evidence
95%–97% minimum (multi-vendor)
Meets industrial intermediate specification expectations
Batch-specific review recommended
Chemical procurement Quality specification Supply chain

2,3,5-Trichloro-4-trifluoromethyl pyridine: Application Scenarios


Agrochemical Scaffold Construction via Sequential SNAr

This compound is most appropriately procured for use as a key intermediate in the synthesis of next-generation crop protection agents requiring multi-step derivatization. The 2,3,5-trichloro substitution pattern on a 4-CF₃ pyridine core provides three sequential leaving groups for nucleophilic aromatic substitution, enabling the iterative introduction of diverse functionality [1]. This synthetic flexibility is particularly valuable for generating compound libraries during agrochemical lead optimization. The trifluoromethylpyridine scaffold is a validated structural motif in multiple commercial herbicides and insecticides, and the high halogenation density of this specific intermediate supports the design of active ingredients with enhanced lipophilicity (XLogP3 = 4.0) and metabolic stability [2] [3]. Procurement should be prioritized for projects targeting novel herbicidal or insecticidal chemotypes requiring a 4-CF₃ pyridine core with multiple reactive handles for diversification.

Fluorinated Heterocyclic Building Blocks for Drug Discovery

In pharmaceutical research, 2,3,5-trichloro-4-trifluoromethyl pyridine serves as a versatile building block for constructing fluorinated heterocycles with potential therapeutic applications. The 4-CF₃ substitution position on pyridine has demonstrated 3-fold improved bioavailability compared to 2-substituted analogs in kinase inhibitor development, establishing a class-level precedent for prioritizing 4-CF₃ intermediates in medicinal chemistry campaigns [1]. The compound‘s high lipophilicity (XLogP3 = 4.0) and strong electron-withdrawing character (predicted pKa = -4.53) are conducive to designing drug candidates with enhanced membrane permeability and target engagement [2] [3]. This intermediate is best suited for early-stage discovery programs where iterative SNAr diversification of a heavily halogenated pyridine core is required to explore structure-activity relationships.

Regioselective Functionalization of Polyhalogenated Pyridines

This compound is an appropriate substrate for fundamental studies on regioselective nucleophilic aromatic substitution in polyhalogenated heterocycles. The distinct electronic and steric environment created by the 2,3,5-trichloro-4-CF₃ substitution pattern provides a model system for investigating the interplay between fluorine and chlorine substituents in directing SNAr regioselectivity [1]. Prior studies on related chloro(trifluoromethyl)pyridines have demonstrated that the combination of chlorine and trifluoromethyl substituents enables regioexhaustive functionalization strategies, wherein all possible substitution products can be accessed through careful choice of organometallic reagents and reaction conditions [2]. Procurement for this scenario is appropriate for academic laboratories and industrial process chemistry groups engaged in methodology development for heterocyclic functionalization.

Application
Selection Property
Validation Focus
Agrochemical scaffold construction
Multi-site SNAr reactivity
Regioselectivity and diversification efficiency
Drug discovery building block
4-CF₃ lipophilicity and halogen density
Membrane-permeability model review
Regioselective methodology studies
Defined electrophilic landscape
Electronic and steric directing effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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